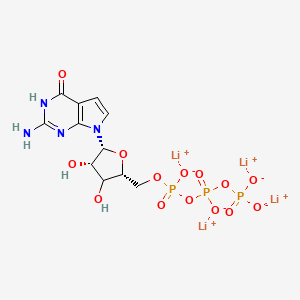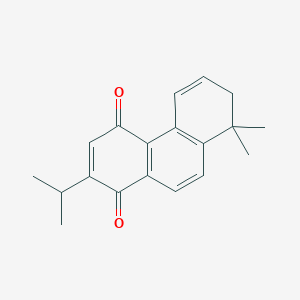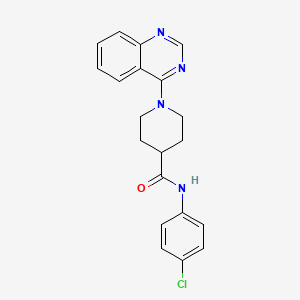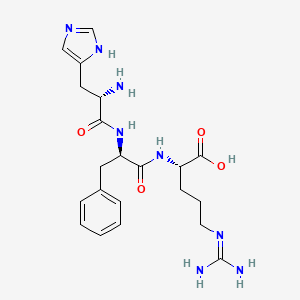
Tripeptide-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripeptide-8 is a synthetic peptide composed of three amino acids: arginine, histidine, and phenylalanine. It is often used in skincare products due to its anti-inflammatory and soothing properties. This compound is known for its ability to reduce skin irritation and redness, making it a popular ingredient in formulations for sensitive skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripeptide-8 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable, dry powder.
Chemical Reactions Analysis
Types of Reactions: Tripeptide-8 can undergo various chemical reactions, including:
Oxidation: The histidine residue in this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can occur at the phenylalanine residue, leading to the formation of reduced phenylalanine derivatives.
Substitution: Substitution reactions can take place at the arginine residue, resulting in the formation of substituted arginine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized histidine derivatives, reduced phenylalanine derivatives, and substituted arginine derivatives.
Scientific Research Applications
Tripeptide-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: this compound is studied for its role in cellular signaling and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in reducing inflammation and promoting wound healing.
Industry: this compound is used in the formulation of skincare products due to its anti-inflammatory and soothing properties.
Mechanism of Action
Tripeptide-8 exerts its effects by interacting with the melanocortin 1 receptor (MC1-R) on the surface of skin cells. By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, this compound reduces the release of inflammatory cytokines such as interleukin-8 (IL-8). This leads to a decrease in skin inflammation and redness. Additionally, this compound can mitigate neurogenic edema, providing a soothing effect on the skin.
Comparison with Similar Compounds
Tripeptide-8 is often compared to other peptides used in skincare, such as:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory effects.
Carnosine: An antioxidant peptide that protects the skin from oxidative stress.
Uniqueness of this compound: What sets this compound apart is its strong anti-inflammatory and soothing properties, making it particularly beneficial for sensitive and irritated skin. Unlike some other peptides, this compound specifically targets the melanocortin 1 receptor to modulate inflammatory responses, providing a unique mechanism of action.
Properties
Molecular Formula |
C21H30N8O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |
InChI Key |
AYUOWUNWZGTNKB-YESZJQIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


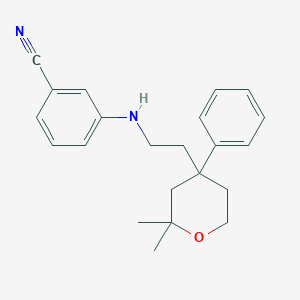
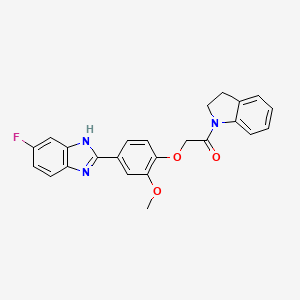
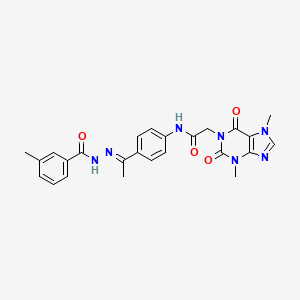
![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
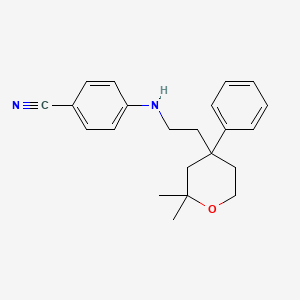
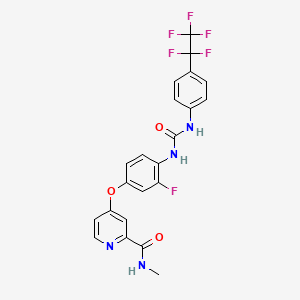
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
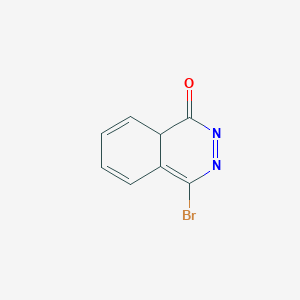
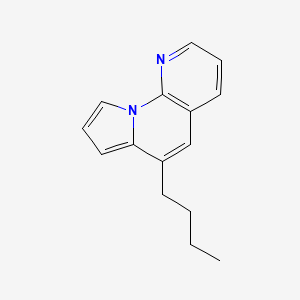
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
